Cas no 851093-62-4 (3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate)
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate
- 1H-Pyrazol-5-ol, 3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-, 5-acetate
- AKOS001498971
- 851093-62-4
- 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate
- F0605-0473
- [5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] acetate
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- Inchi: 1S/C18H15N3O6S/c1-12-17(28(25,26)16-10-8-15(9-11-16)21(23)24)18(27-13(2)22)20(19-12)14-6-4-3-5-7-14/h3-11H,1-2H3
- InChI Key: TYRQXYSURVWRPU-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2)C(OC(=O)C)=C(S(C2=CC=C([N+]([O-])=O)C=C2)(=O)=O)C(C)=N1
Computed Properties
- Exact Mass: 401.06815638g/mol
- Monoisotopic Mass: 401.06815638g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 674
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 133Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- Boiling Point: 614.8±55.0 °C(Predicted)
- pka: -6.52±0.10(Predicted)
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0605-0473-2μmol |
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate |
851093-62-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0605-0473-1mg |
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate |
851093-62-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0605-0473-2mg |
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate |
851093-62-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate (CAS No. 851093-62-4): An Overview
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate (CAS No. 851093-62-4) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs for the treatment of inflammatory and autoimmune disorders.
The molecular structure of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate is composed of a pyrazole ring substituted with a phenyl group, a methyl group, and a 4-nitrobenzenesulfonyl moiety. The acetate ester functionality further adds to its chemical versatility and reactivity. The presence of these functional groups imparts specific physicochemical properties that are crucial for its biological activity and pharmacological profile.
Recent studies have highlighted the potential of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate as an inhibitor of key enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins, key mediators of inflammation and pain. This inhibition suggests that the compound could be a promising candidate for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.
In addition to its anti-inflammatory properties, 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate has shown potential in modulating immune responses. Studies conducted by researchers at the University of California, San Francisco, have indicated that this compound can selectively target certain immune cells, such as T-cells and macrophages, thereby reducing their activation and proliferation. This selective modulation could be particularly beneficial in treating autoimmune diseases where excessive immune activity is a primary concern.
The pharmacokinetic properties of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate have also been extensively studied. Preclinical data suggest that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Its oral bioavailability is relatively high, making it a suitable candidate for oral administration in therapeutic settings. Furthermore, the compound has demonstrated low toxicity in animal models, which is a critical factor for its potential use in human clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate in human subjects. Early-phase trials have shown promising results, with participants experiencing significant reductions in inflammatory markers and improved quality of life. These findings have paved the way for further clinical investigations to explore its full therapeutic potential.
Beyond its therapeutic applications, 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl acetate has also been investigated for its use as a research tool in biochemical and pharmacological studies. Its ability to selectively inhibit specific enzymes and modulate cellular pathways makes it a valuable reagent for understanding complex biological processes. Researchers at Harvard Medical School have utilized this compound to study the mechanisms underlying chronic inflammation and autoimmune disorders, providing insights that could lead to the development of new therapeutic strategies.
In conclusion, 3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yi acetate (CAS No. 851093-62-4) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel drugs targeting inflammatory and autoimmune disorders. Ongoing research and clinical trials continue to uncover new possibilities for this compound, highlighting its potential to contribute significantly to medical advancements.
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